

Janus Green B: A Versatile Tool for Assessing Mitochondrial Function

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Compound of Interest

Compound Name: Janus Green B

Cat. No.: B1672793

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Janus Green B (JGB) is a cationic dye and vital stain that serves as a valuable tool for the specific visualization and assessment of mitochondrial function in living cells. Its application spans qualitative microscopic analysis of mitochondrial morphology and localization to quantitative colorimetric assays for evaluating mitochondrial activity and toxicity. The operational principle of JGB relies on the redox state of the mitochondria, making it a dynamic indicator of cellular health and metabolic activity.

The specificity of JGB for mitochondria is attributed to the action of cytochrome c oxidase (Complex IV) within the electron transport chain.^[1] This enzyme maintains JGB in its oxidized, blue-green state within the active mitochondrion.^[1] Conversely, in the cytoplasm, the dye is reduced to a colorless leuco form, providing a high-contrast visualization of the mitochondria.^[1] Furthermore, mitochondrial dehydrogenases can reduce JGB to diethylsafranine, a pink-colored compound, forming the basis of a colorimetric assay to quantify mitochondrial function.^{[2][3]}

These application notes provide detailed protocols for both qualitative and quantitative assessment of mitochondrial function using **Janus Green B**, along with data presentation examples and visualizations to guide researchers in their experimental design and data interpretation.

Data Presentation

The following tables summarize quantitative data from studies utilizing **Janus Green B** to assess mitochondrial function and toxicity.

Table 1: Correlation of Mitochondrial Protein Amount with **Janus Green B** Reduction

This table illustrates the dose-dependent reduction of **Janus Green B** by isolated mitochondria, measured as the absorbance ratio of diethylsafranine (550 nm) to **Janus Green B** (595 nm).

Mitochondrial Protein (µg)	Absorbance Ratio (550 nm / 595 nm)
200	~0.12
500	~0.20
1000	~0.28
2000	~0.36

Data adapted from a study by Ahmad F, et al. (2018).

Table 2: Assessment of Mitochondrial Toxicity using **Janus Green B**

This table demonstrates the application of the **Janus Green B** colorimetric assay in assessing the effect of a mitochondrial toxin (paraquat) and the protective effect of an antioxidant (captopril) on isolated rat liver mitochondria. The data is presented as the absorbance of the oxidized JGB at 607 nm, where a decrease in absorbance indicates increased mitochondrial dysfunction.

Treatment	Concentration	Mean Absorbance at 607 nm (\pm SD)
Control	-	0.821 \pm 0.197
Paraquat	5 mM	Significantly lower than control (P<0.05)
Captopril	0.08 mM	Not significantly different from control
Lisinopril	0.01 mM	Not significantly different from control
Enalapril	0.25 mM	Not significantly different from control
Paraquat + Captopril	5 mM + 0.08 mM	Significantly higher than Paraquat alone (P<0.05)

Data adapted from a study by Ghazi-Khansari M, et al. (2006).

Experimental Protocols

Protocol 1: Qualitative Staining of Mitochondria in Adherent Cells

This protocol describes the vital staining of mitochondria in adherent cells for microscopic observation.

Materials:

- **Janus Green B** powder
- Distilled water or ethanol
- Phosphate-buffered saline (PBS), pre-warmed to 37°C
- Cell culture medium

- Sterile glass coverslips or glass-bottom dishes
- Microscope

Procedure:

- Cell Culture: Grow adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
- Preparation of JGB Stock Solution (1% w/v): Dissolve 10 mg of **Janus Green B** powder in 1 mL of distilled water or ethanol. Store this stock solution in a dark container at 4°C.
- Preparation of JGB Working Solution (0.02% w/v): Immediately before use, dilute the 1% stock solution 1:50 in pre-warmed sterile PBS or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.
- Cell Washing: Remove the culture medium from the cells and gently wash them twice with pre-warmed PBS.
- Staining: Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered. Incubate for 5-10 minutes at room temperature or 37°C, protected from light.
- Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.
- Microscopy: Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium. Observe the cells under a brightfield microscope. Active mitochondria will appear as blue-green, rod-shaped or spherical organelles.

Protocol 2: Quantitative Colorimetric Assay for Mitochondrial Function

This protocol provides a method for the quantitative assessment of mitochondrial function by measuring the reduction of **Janus Green B** to diethylsafranine.

Materials:

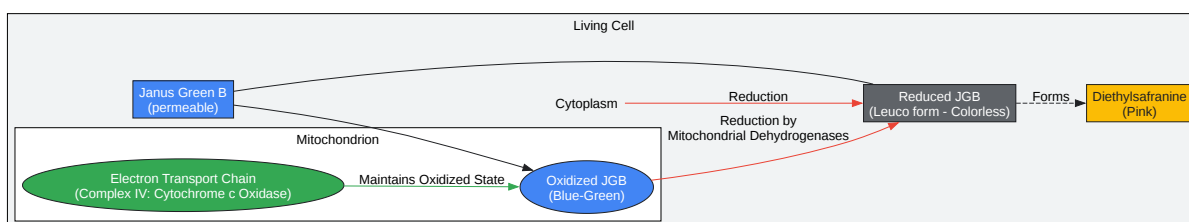
- Isolated mitochondria or whole cells
- **Janus Green B**
- Isolation buffer (for isolated mitochondria) or appropriate cell culture medium
- Spectrophotometer or microplate reader capable of reading absorbance at 550 nm and 595 nm

Procedure:

- Sample Preparation:
 - Isolated Mitochondria: Isolate mitochondria from cells or tissues using standard differential centrifugation protocols. Resuspend the mitochondrial pellet in a suitable isolation buffer.
 - Whole Cells: Culture cells to the desired density in a multi-well plate.
- Preparation of JGB Solution (10 μ M): Prepare a 10 μ M working solution of **Janus Green B** in the appropriate buffer or medium.
- Assay:
 - Isolated Mitochondria: Add varying amounts of the mitochondrial preparation to the JGB working solution in a microplate well or cuvette.
 - Whole Cells: Remove the culture medium and add the JGB working solution to each well.
- Incubation: Incubate the samples for 10 minutes at room temperature.
- Absorbance Measurement: Measure the absorbance at 550 nm (maximum absorbance of diethylsafranine) and 595 nm (maximum absorbance of oxidized JGB).
- Data Analysis: Calculate the ratio of the absorbance at 550 nm to 595 nm (A_{550}/A_{595}). An increase in this ratio indicates a higher rate of JGB reduction and thus, greater mitochondrial dehydrogenase activity.

Visualizations

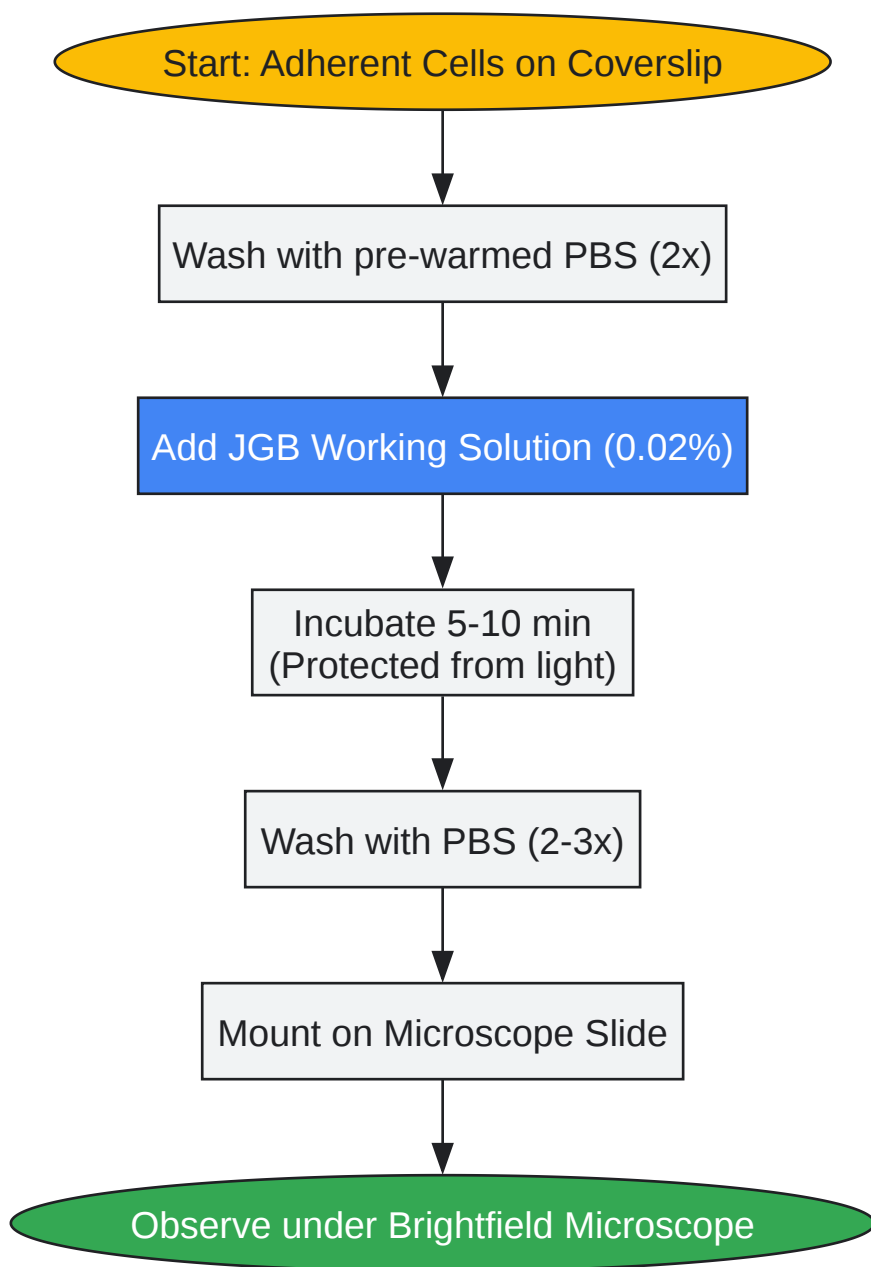
Signaling Pathway: Mechanism of Janus Green B in Mitochondria



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Caption: Mechanism of **Janus Green B** for mitochondrial staining.

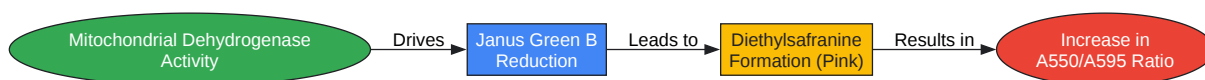
Experimental Workflow: Qualitative Staining



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Caption: Experimental workflow for qualitative mitochondrial staining.

Logical Relationship: Quantitative Colorimetric Assay



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Caption: Logical flow of the quantitative JGB colorimetric assay.

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References

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